Mavacoxib is a synthetic, long-acting, non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, specifically a diaryl-substituted pyrazole. [, , ] It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which mediate inflammation and pain. [, , , ] While primarily recognized for its therapeutic use in veterinary medicine, Mavacoxib is increasingly investigated for its potential in various scientific research fields, including cancer research and wound healing studies. [, , , , ]
Synthesis Analysis
Multi-step Continuous Flow Synthesis: This approach utilizes fluorinated amines as starting materials, converting them into pyrazole cores through a telescoped process involving in situ generation and consumption of diazoalkanes. Further modifications include C-N arylation, methylation, trimethylsilyl (TMS) cleavage, and amidation, ultimately yielding Mavacoxib. [, ]
Copper-Catalyzed Reductive Ring-Cleavage: Isoxazoles, specifically fluoroalkylated enaminones, can be transformed into Mavacoxib through a copper/diamine catalyzed reductive ring-cleavage reaction. This method offers advantages such as regiospecificity and compatibility with various functional groups. []
Three-Component Coupling Reaction: This metal-free and catalyst-free method involves coupling 2-bromo-3,3,3-trifluoropropene (BTP) with aldehydes and sulfonyl hydrazides under mild conditions. This reaction offers high regioselectivity and yields key intermediates for synthesizing Mavacoxib. []
Molecular Structure Analysis
Mavacoxib features a central pyrazole ring substituted at the 1-position with a benzenesulfonamide moiety and at the 3-position with a trifluoromethyl group. [, , ] A fluorophenyl group further substitutes the 5-position of the pyrazole ring. The presence of fluorine atoms within the structure contributes to its pharmacokinetic properties and potentially influences its binding affinity to COX-2.
Mechanism of Action
Mavacoxib exerts its anti-inflammatory and analgesic effects primarily by selectively inhibiting the COX-2 enzyme. [, , , ] This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor to various prostaglandins involved in inflammation and pain signaling. By inhibiting COX-2, Mavacoxib reduces the production of these pro-inflammatory mediators. While its primary target is COX-2, Mavacoxib may also exert effects independent of COX-2 inhibition, as observed in some cancer cell lines. []
Physical and Chemical Properties Analysis
Mavacoxib is highly lipophilic but poorly water-soluble. [, ] It exhibits slow body clearance, a long elimination half-life (median: 16.6 days in young healthy dogs), and a relatively large volume of distribution in dogs. [, ] These properties contribute to its sustained therapeutic effect and support monthly dosing regimens.
Applications
Cancer Research: Studies demonstrate Mavacoxib's potential as an anti-cancer agent. It exhibits cytotoxic effects against various human and canine cancer cell lines, including osteosarcoma, mammary carcinoma, and bladder carcinoma. [, ] Notably, its anti-tumour effects can occur independently of COX-2 expression levels, suggesting alternative mechanisms of action. [] Further research investigates its impact on cancer stem cells, a subpopulation driving tumor growth and metastasis. [, ]
Wound Healing Studies: Research explores the influence of Mavacoxib on wound healing processes, particularly in volumetric muscle loss (VML) injuries. [] While preliminary findings suggest that COX-2 inhibition by Mavacoxib does not significantly affect the outcome of biologic scaffold-mediated VML repair, further research is needed to fully understand its implications in wound healing.
Pharmacokinetic and Pharmacodynamic Studies: The unique pharmacokinetic profile of Mavacoxib, characterized by its long half-life and slow clearance, has prompted research into its pharmacokinetics and pharmacodynamics in various species, including flamingos and rabbits. [, ] These studies provide valuable insights into its absorption, distribution, metabolism, and excretion across different animal models, expanding its potential research applications.
Related Compounds
Carprofen
Compound Description: Carprofen is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis in dogs. [] It is a propionic acid derivative and a non-selective COX inhibitor.
Relevance: Carprofen was used as a comparator drug in a clinical study evaluating the efficacy and safety of mavacoxib for treating canine osteoarthritis. Both treatments showed similar efficacy and safety profiles, although mavacoxib offered a less frequent dosing regimen. [, ]
Celecoxib
Compound Description: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor NSAID used in human medicine for its anti-inflammatory, analgesic, and antipyretic properties. [, , , , , ] It is structurally similar to mavacoxib and other coxibs.
Relevance: Celecoxib was investigated alongside mavacoxib in several studies, primarily focusing on its pharmacokinetics and pharmacodynamics in avian species like cockatiels. [, , , ] Additionally, its synthesis, along with mavacoxib, was achieved through a multi-step continuous flow synthesis utilizing 3-fluoroalkyl pyrazole cores. [, ] In a separate study, celecoxib's selective complexation with the primary sulfonamide over a competing pyrazole moiety was computationally compared to mavacoxib. []
Deracoxib
Compound Description: Deracoxib is another selective COX-2 inhibitor belonging to the coxib class of NSAIDs. [] It shares structural similarities with mavacoxib, particularly in the pyrazole ring system.
Relevance: Deracoxib's synthesis, along with mavacoxib and celecoxib, was achieved using a novel regioselective approach involving α,β-disubstituted CF3-enones as a trifluoromethyl building block. This method facilitates the preparation of 3-CF3-pyrazoles, a common structural feature in these compounds. [] Additionally, deracocoxib was synthesized using a copper-catalyzed reductive ring-cleavage of isoxazoles, a method also employed for synthesizing mavacoxib. []
Enflicoxib
Compound Description: Enflicoxib is a novel, highly selective COX-2 inhibitor NSAID developed for the treatment of pain and inflammation associated with canine osteoarthritis. [, ]
Relevance: Enflicoxib was directly compared to mavacoxib in two separate clinical trials for managing canine osteoarthritis. Both drugs demonstrated efficacy and safety, with enflicoxib showcasing a potentially faster onset of action. [, ]
Meloxicam
Compound Description: Meloxicam is a preferentially selective COX-2 inhibitor NSAID commonly used in veterinary medicine for managing pain and inflammation. [, , , , , ] It is available in a liquid formulation and is typically administered daily.
Relevance: Meloxicam was compared to mavacoxib in a randomized clinical trial for canine osteoarthritis management. The study found similar clinical efficacy and adverse event rates between the two drugs when administered as per their UK SPC. [] Furthermore, both mavacoxib and meloxicam were investigated for their pharmacodynamic parameters in cockatiels using a lipopolysaccharide-induced pyresis model, showcasing their anti-inflammatory effects. [] Their comparative pharmacokinetics in cockatiels were also studied. [, , ] Additionally, meloxicam was used as a COX-2 inhibitor alongside mavacoxib to study the role of COX-2 expression in canine osteosarcoma stem cells. []
Robenacoxib
Compound Description: Robenacoxib is another selective COX-2 inhibitor belonging to the coxib class, specifically developed for the treatment of inflammation and pain in cats. []
Relevance: Robenacoxib, along with mavacoxib, was introduced to the German market in 2009 as a new NSAID for small animals, highlighting their shared therapeutic class and target species. []
SC-560
Compound Description: SC-560 is a potent and selective COX-2 inhibitor with analgesic properties. [, , ]
Relevance: Similar to mavacoxib, SC-560 synthesis was achieved using 2-bromo-3,3,3-trifluoropropene (BTP) as a starting material in a three-component coupling reaction, highlighting a shared synthetic route for these 3-trifluoromethylpyrazole-containing compounds. [] Furthermore, its synthesis, along with mavacoxib, was achieved using α,β-diaryl-CF3-enones in a novel pathway towards trifluoromethylated pyrazolines, leading to the regioselective preparation of 3-CF3-pyrazoles. [] SC-560 synthesis was also accomplished through a multi-step continuous flow process, similar to mavacoxib and other drugs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Loganin is an iridoid monoterpenoid with formula C17H26O10 that is isolated from several plant species and exhibits neuroprotective and anti-inflammatory properties. It has a role as a plant metabolite, a neuroprotective agent, an EC 3.4.23.46 (memapsin 2) inhibitor, an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an anti-inflammatory agent and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a cyclopentapyran, a beta-D-glucoside, an enoate ester, a monosaccharide derivative, an iridoid monoterpenoid, a methyl ester and a secondary alcohol. It is functionally related to a loganetin. Loganin is a natural product found in Calycophyllum spruceanum, Dipsacus inermis, and other organisms with data available. See also: Menyanthes trifoliata leaf (part of).
Loline is a natural insecticidal and deterrent to a broad range of insects, including species in the Hemiptera, Coleoptera, Hymenoptera, Lepidoptera, and Blattodea orders. Loline deters species such as the bird cherry-oat aphid (genus Rhopalosiphum), large milkweed bug (Oncopeltus fasciatus), and American cockroach (Periplaneta americana), thereby protecting the host plant from insect herbivory.
Loliolide is a member of benzofurans. It has a role as a metabolite. Loliolide is a natural product found in Erythrophleum fordii, Otanthus maritimus, and other organisms with data available. See also: Acai fruit pulp (part of).
LOM612 is a novel Activator of FOXO Nuclear-Cytoplasmic Shuttling, inducing nuclear translocation of a FOXO3a reporter protein as well as endogenous FOXO3a and FOXO1 in U2OS cells in a dose-dependent manner.